molecular formula C8H7F3N2O2 B1453297 {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1215546-72-7

{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

Cat. No.: B1453297
CAS No.: 1215546-72-7
M. Wt: 220.15 g/mol
InChI Key: KKIOYWDQZJOMOJ-UHFFFAOYSA-N
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Description

{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a pyridine-derived organic compound characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an amino-acetic acid (-NH-CH₂-COOH) substituent at the 2-position. free acid) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-[[6-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(13-5)12-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIOYWDQZJOMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the aminoacetic acid moiety may interact with various biological targets, including enzymes and receptors. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be broken down into two significant components:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Aminoacetic Acid Moiety : An amino group attached to acetic acid, which can participate in various biochemical interactions.

The biological activity of {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is primarily attributed to:

  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes.
  • Enzyme Interaction : The aminoacetic acid moiety may facilitate binding to specific enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains without causing significant cytotoxicity in human cells .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes. For example, studies on related compounds have highlighted their ability to inhibit fatty acid synthase (FAS), a critical target in bacterial metabolism and a potential target for anticancer therapies .

Summary of Biological Activities

Compound Name Biological Activity Mechanism
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acidAntimicrobial, AnticancerEnzyme inhibition, membrane penetration
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)AntibacterialInhibition of FAS
BAY-069BCAT1/2 InhibitorTargeting amino acid metabolism in cancer

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of pyridine derivatives against Chlamydia trachomatis, finding that compounds with trifluoromethyl groups exhibited selective inhibition without harming host cells .
  • Cancer Research : In a high-throughput screening campaign, pyrimidinedione-based inhibitors were identified that selectively inhibited BCAT1/2, showcasing how modifications like trifluoromethyl groups can enhance biological activity against cancer cells .
  • Enzyme Targeting : Research on related compounds demonstrated that altering substituents on the pyridine ring could significantly impact enzyme inhibition profiles, suggesting that similar approaches could be applied to {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid for targeted therapeutic development .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of new pharmaceuticals due to its unique structural features. The trifluoromethyl group is known to enhance biological activity and improve pharmacokinetic properties of drugs.

  • Methods of Application : It is synthesized and incorporated into potential drug candidates, which are then subjected to biological assays to evaluate efficacy and safety.
  • Results : Drugs containing this compound have demonstrated improved metabolic stability and are part of several FDA-approved medications .

Organic Synthesis

In organic chemistry, {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid serves as a versatile building block for constructing complex molecules.

  • Methods of Application : It is used in various synthetic routes, including catalysis and green chemistry approaches, to yield desired molecular structures efficiently.
  • Results : Its application in synthesis has led to the creation of numerous biologically active molecules .

Drug Discovery

The compound is explored for its potential as a scaffold for novel biologically active compounds.

  • Methods of Application : It facilitates the synthesis of diverse drug candidates by efficiently exploring pharmacophore space.
  • Results : Notable outcomes include the development of dual-target inhibitors for enzymes such as α-glucosidase and aldose reductase .

Hematology

Research indicates that this compound may serve as an inhibitor of blood coagulation factor Xa, which is crucial for developing anticoagulant therapies.

  • Methods of Application : It is tested in complex with factor Xa to assess potency, selectivity, and oral bioavailability.
  • Results : The compound has shown promising factor Xa potency and selectivity, leading to further pre-clinical evaluations .

Comparison with Similar Compounds

Table 1: Key Attributes of Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Fluorine Substitution Functional Groups
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid Not specified C₈H₇F₃N₂O₂* ~228.15 2-position Trifluoromethyl (-CF₃) Amino-acetic acid (-NH-CH₂-COOH)
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride 2137774-27-5 C₈H₇ClF₃NO₂ 241.6 2-position Trifluoromethyl (-CF₃) Acetic acid hydrochloride
2-Amino-2-[6-(difluoromethyl)pyridin-2-yl]acetic acid 1779743-65-5 C₈H₈F₂N₂O₂ 218.16 2-position Difluoromethyl (-CHF₂) Amino-acetic acid
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid 1228631-54-6 C₈H₆F₃NO₂ 223.14 3-position Trifluoromethyl (-CF₃) Acetic acid
Pyridin-2-ylmethyl-carbamic acid trifluoroacetate Not specified C₁₄H₁₆F₃N₅O₄ 387.3 2-position Trifluoroacetyl (-COCF₃) Carbamic acid ester

*Estimated based on structural similarity to and .

Key Findings and Implications

Fluorine Substitution Effects: The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to the difluoromethyl analog (CAS 1779743-65-5) . This enhances metabolic resistance but may reduce solubility.

Substituent Position on Pyridine :

  • Shifting the trifluoromethyl-acetic acid moiety from the 2-position (target compound) to the 3-position (CAS 1228631-54-6) alters electronic distribution on the pyridine ring, which could affect binding interactions in biological targets .

Functional Group Modifications :

  • The hydrochloride salt (CAS 2137774-27-5) improves crystallinity and stability compared to the free acid form, facilitating pharmaceutical formulation .
  • Carbamic acid esters () introduce hydrolyzable groups, which may act as prodrugs, releasing active metabolites in vivo .

Preparation Methods

Direct Amino Acid Coupling via Carbodiimide-Mediated Amide Bond Formation

A common approach to prepare {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves coupling 6-(trifluoromethyl)pyridin-2-amine with glycine derivatives or protected amino acids using carbodiimide-based coupling reagents.

  • Reagents and Conditions:

    • The amino group of 6-(trifluoromethyl)pyridin-2-amine is reacted with glycine or its derivatives in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or propanephosphonic acid anhydride (T3P).
    • Typically, the reaction is conducted in pyridine or other polar aprotic solvents at room temperature (~25 °C) for 12 hours.
    • Bases such as triethylamine may be added to neutralize generated acids.
  • Workup and Purification:

    • After reaction completion, the mixture is diluted with water and extracted with ethyl acetate.
    • Organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
    • Final purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC).
  • Example:

    • Method D from a Royal Society of Chemistry report describes the preparation of related amides by stirring 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with the corresponding acid and EDCI in pyridine at 25 °C for 12 hours, followed by extraction and purification.

Reductive Amination and Subsequent Functional Group Transformations

Another route involves the formation of an intermediate imine or amide, followed by reduction to install the aminoacetic acid moiety.

  • Reagents and Conditions:

    • Substituted pyridin-2-amines are reacted with aldehydes (e.g., pyridine-2-carbaldehyde) in methanol with catalytic p-toluenesulfonic acid at 70 °C for 12 hours to form imines or related intermediates.
    • These intermediates can be further modified by reduction using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C.
  • Workup:

    • After reduction, the reaction is quenched with methanol and water, extracted with ethyl acetate, and purified by prep-HPLC.
  • Example:

    • Method E from the same RSC source describes reduction of amides with BH3-Me2S at 0 °C to 60 °C to yield the corresponding amines.

Use of Curtius Rearrangement for Isocyanate Intermediate Formation

A one-pot Curtius rearrangement has been employed to generate carbamate intermediates from acid precursors, which can be hydrolyzed to yield amino acid derivatives.

  • Reagents and Conditions:

    • The acid precursor is activated using diphenylphosphoryl azide (DPPA) in the presence of triethylamine and a solvent mixture of t-butanol and toluene.
    • The reaction proceeds under heating (e.g., 100 °C for 12–20 hours) to form an isocyanate intermediate.
    • Subsequent acid hydrolysis yields the amino acid derivative.
  • Advantages:

    • This method affords good yields (~60%) and high product purity.
    • The one-pot approach avoids isolation of unstable intermediates.
  • Example:

    • Patent WO2021074138A1 reports the use of this method for related pyridinyl amino acid derivatives, emphasizing its efficiency and cleaner product profiles compared to isolating amines contaminated with phosphorous salts.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Amination

Palladium-catalyzed amination reactions have been utilized to introduce aryl or heteroaryl groups onto pyridinyl amines, which can then be transformed into the target amino acid.

  • Reagents and Conditions:

    • Aryl halides (e.g., 1-bromo-3-fluorobenzene) are coupled with pyridin-2-amine derivatives in toluene at 110 °C using Pd2(dba)3 as the catalyst, XantPhos as the ligand, and tert-butoxide as base.
    • Reaction times typically are 12 hours under nitrogen atmosphere.
  • Workup:

    • The reaction mixture is concentrated and purified by prep-HPLC.
  • Example:

    • Method C from the RSC report describes such palladium-catalyzed coupling to prepare complex pyridinyl amines, which can serve as intermediates for further functionalization to amino acids.

Halogenation and Subsequent Amination

Halogenation of pyridine derivatives followed by nucleophilic substitution with amines can be a preparatory step toward the target compound.

  • Reagents and Conditions:

    • N-bromosuccinimide (NBS) is used to brominate pyridinyl intermediates in acetonitrile at 20–30 °C.
    • The brominated intermediates undergo palladium-catalyzed amination with amines in tert-amyl alcohol at 90 °C.
  • Example:

    • Method G and F in the RSC supplementary material describe such sequences for related pyridinyl compounds, which can be adapted for the synthesis of trifluoromethyl-substituted amino acids.

Data Table: Summary of Key Preparation Methods

Method No. Reaction Type Key Reagents & Conditions Temperature Time Purification Yield/Notes
A Imine formation + extraction Pyridin-2-amine + pyridine-2-carbaldehyde, MeOH, TosOH 70 °C 12 h Silica gel chromatography Intermediate formation
B Acid hydrolysis HCl/dioxane in MeOH 20 °C 12 h Extraction and drying Conversion to amine
C Pd-catalyzed cross-coupling Pd2(dba)3, XantPhos, t-BuONa, aryl halide, toluene 110 °C 12 h Prep-HPLC Formation of arylated amines
D Amide coupling EDCI, pyridine, acid + amine 25 °C 12 h Extraction, drying Formation of amide
E Reduction BH3-Me2S, THF 0–60 °C 7 h (total) Prep-HPLC Amide to amine reduction
Curtius One-pot rearrangement DPPA, triethylamine, t-butanol/toluene ~100 °C 12–20 h Acid hydrolysis Carbamate intermediate, 60% yield
Halogenation + Amination NBS bromination + Pd-catalysis NBS, CH3CN; Pd catalyst, BrettPhos, t-BuONa, tert-amyl alcohol 20–90 °C 5–12 h Extraction, chromatography Intermediate halogenation and amination

Research Findings and Notes

  • The presence of the trifluoromethyl group at the 6-position of the pyridine ring significantly influences the electronic properties of the molecule, impacting reactivity and requiring careful optimization of reaction conditions, especially in palladium-catalyzed steps.

  • Carbodiimide-mediated coupling (EDCI) is favored for its mild conditions and compatibility with sensitive functional groups, yielding high purity amide products suitable for further transformations.

  • The Curtius rearrangement method offers an efficient route to carbamate intermediates, which can be converted to the amino acid with fewer impurities compared to direct amine isolation.

  • Palladium-catalyzed cross-coupling and halogenation steps require rigorous control of temperature and atmosphere to avoid side reactions and ensure high yields.

  • Purification by preparative HPLC is commonly employed to achieve the required purity for biological or medicinal chemistry applications.

Q & A

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and fluorine atom count to correlate structure with activity .
    Key Consideration : The electron-withdrawing CF₃ group may alter binding affinity; DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution .

What industrial-scale purification techniques are suitable for this compound?

Applied Research Question

  • Membrane Separation : Nanofiltration removes low-MW impurities (e.g., salts) while retaining the product .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield. The carboxylic acid group facilitates pH-dependent solubility .
  • Process Control : Use PAT (Process Analytical Technology) tools like in-line NMR to monitor purity during continuous flow synthesis .

How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Advanced Research Question

  • Metabolic Stability : The CF₃ group resists oxidative metabolism, extending half-life in vivo. Test stability in liver microsome assays .
  • Hydrolytic Stability : The electron-withdrawing CF₃ group may accelerate ester hydrolysis in the aminoacetic acid moiety. Monitor degradation via LC-MS in PBS buffer (pH 7.4) .

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : Store at –20°C under argon to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid side reactions with moisture-sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 2
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{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

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